6,7-Difluoroquinazolin-2-amine
Overview
Description
6,7-Difluoroquinazolin-2-amine is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoroquinazolin-2-amine typically involves the introduction of fluorine atoms at the 6 and 7 positions of the quinazoline ring. One common method is the nucleophilic aromatic substitution of a suitable precursor, such as 6,7-difluoroquinoline, with an amine group. This reaction can be carried out under mild conditions using a base such as sodium methoxide in a polar solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroquinazolin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 6 and 7 positions can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Coupling Reactions: Biaryl quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as copper.
Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes involved in cancer cell growth by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
6,7-Difluoroquinazolin-2-amine can be compared with other fluorinated quinazoline derivatives, such as:
6-Fluoroquinazoline: Contains a single fluorine atom and may have different biological activities.
7-Fluoroquinazoline: Similar to 6-Fluoroquinazoline but with the fluorine atom at a different position.
6,7-Difluoroquinoline: Lacks the amine group and has different chemical properties.
The uniqueness of this compound lies in its dual fluorination and the presence of an amine group, which together enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
6,7-difluoroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEAOOGYWAKATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.